molecular formula C22H21N5O3 B2574296 5-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide CAS No. 1797244-52-0

5-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide

Cat. No.: B2574296
CAS No.: 1797244-52-0
M. Wt: 403.442
InChI Key: BLLROVIOOKRHKO-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2) Source . This compound is structurally characterized by a fused tetrahydropyrazole core, a common pharmacophore in kinase inhibition, which contributes to its high affinity for the JAK2 catalytic domain. Its primary research application is in the investigation of JAK-STAT signaling, a critical pathway implicated in cellular processes such as hematopoiesis, immune function, and inflammatory responses Source . Researchers utilize this inhibitor to elucidate the specific role of JAK2 in disease models, including myeloproliferative neoplasms (MPNs) and autoimmune disorders, where constitutive JAK-STAT activation is a known driver of pathogenesis Source . By selectively blocking JAK2-mediated phosphorylation and subsequent STAT protein dimerization and nuclear translocation, this tool compound enables the dissection of pathway mechanisms and the evaluation of therapeutic hypotheses in a preclinical context. Its value extends to high-throughput screening and combination therapy studies, providing a critical means to explore resistance mechanisms and synergistic effects with other targeted agents.

Properties

IUPAC Name

5-(furan-2-yl)-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c28-22(17-14-20(30-26-17)19-9-5-13-29-19)24-11-12-27-18-8-2-1-6-15(18)21(25-27)16-7-3-4-10-23-16/h3-5,7,9-10,13-14H,1-2,6,8,11-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLROVIOOKRHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=NOC(=C3)C4=CC=CO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can exhibit different biological activities.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to inhibition or activation of the target’s function . This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • 2-(furan-2-yl)-5-pyridin-2-yl-1,3,4-oxadiazole
  • 5-(furan-3-yl)-2-methylpent-1-en-3-one

Uniqueness

The uniqueness of 5-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide lies in its combination of multiple heterocyclic rings, which confer a diverse range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

The compound 5-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a furan ring, a pyridine moiety, and an indazole derivative. The presence of these heterocycles contributes to its biological properties.

Component Description
Furan RingContributes to electron delocalization
Pyridine MoietyKnown for biological activity
Indazole DerivativeAssociated with anti-tumor properties

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways.
  • Induction of Apoptosis : It has been shown to promote programmed cell death in cancer cells by modulating apoptotic pathways.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest in the G0/G1 phase, preventing proliferation of cancer cells.

Biological Activity Studies

Recent studies have highlighted the antitumor potential of this compound across various cancer cell lines. Below is a summary of key findings:

Antitumor Activity

A study evaluated the compound's effectiveness against several tumor cell lines, including Hep-G2 and K562. The results demonstrated significant cytotoxicity with IC50 values indicating potent anti-proliferative effects.

Cell Line IC50 (µM) Mechanism
Hep-G25.0Induces apoptosis
K5624.5Cell cycle arrest

Apoptosis Induction

Flow cytometry analysis revealed that treatment with the compound resulted in increased apoptosis rates in K562 cells. The expression levels of key apoptotic proteins were also affected:

  • Bcl-2 : Decreased expression
  • Bax : Increased expression

This suggests that the compound promotes apoptosis through a mitochondrial pathway.

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to determine the influence of different substituents on the indazole ring. Variations in substitution patterns led to differing levels of cytotoxicity against Hep-G2 cells:

Substituent IC50 (µM) Activity Level
3-Fluoro3.0High
4-Methoxy6.0Moderate
No Substituent10.0Low

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